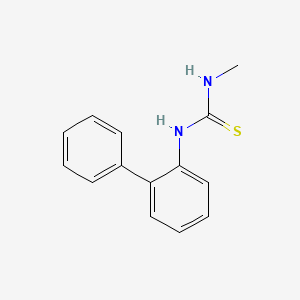![molecular formula C18H16N4O2 B5110208 N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, also known as DAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in cell growth and proliferation. Specifically, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the activity of tyrosine kinases, which are implicated in cancer cell growth and proliferation. N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is implicated in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells, protection against oxidative stress and inflammation in neurons, and antimicrobial activity against various bacterial and fungal strains. Additionally, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research and development.
実験室実験の利点と制限
One of the main advantages of using N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity and side effects. Additionally, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit potent activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research involving N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, including the development of new cancer therapies, neuroprotective agents, and antimicrobial agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, as well as to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the potential applications of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in other fields of research, such as material science and nanotechnology, should also be explored.
合成法
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide can be synthesized through a multi-step process involving the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 4-aminobenzoyl chloride. The resulting intermediate is then subjected to a series of reactions involving acetylation, reduction, and cyclization to yield N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide.
科学的研究の応用
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been studied extensively for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit potent activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-10(23)22-13-5-2-11(3-6-13)17-14-7-4-12(20)8-16(14)24-18(21)15(17)9-19/h2-8,17H,20-21H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXANBMLBHEYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5282868 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)


![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)